molecular formula C28H48O7 B1196977 25-Hydroxy-24-epi-brassinolide

25-Hydroxy-24-epi-brassinolide

Cat. No.: B1196977
M. Wt: 496.7 g/mol
InChI Key: IGZXDKCXHICLQE-LSYAKQBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

25-Hydroxy-24-epi-brassinolide (Cat. No.: B1196977) is a polyhydroxysteroid classified within the brassinosteroid family, which is recognized as the sixth major class of plant hormones. This compound features a characteristic steroid backbone derived from cholestane and contains a defining benzo[c]indeno[5,4-e]oxepin-3-one ring system. It is distinguished from its parent compound, 24-epibrassinolide, by an additional hydroxyl group at the 25-position, resulting in a molecular formula of C₂₈H₄₈O₇ and a molecular weight of 496.7 g/mol . As a key molecule in plant hormone research, brassinosteroids like 25-Hydroxy-24-epi-brassinolide are integral to studying essential plant processes such as cell expansion, vascular differentiation, and pollen tube formation . The specific structural modification present in this compound provides researchers with a tool to investigate how hydroxylation patterns influence biological activity, receptor binding specificity, and metabolic pathways within plants . Research into related brassinosteroids, particularly 24-epibrassinolide, has demonstrated significant potential in mitigating various abiotic stresses in plants, including heavy metal toxicity, pesticide stress, low-temperature stress, drought, and salinity . These protective effects are often mediated through the enhancement of the antioxidant system, leading to increased activities of enzymes like superoxide dismutase, catalase, and peroxidase, reduced lipid peroxidation, and improved photosynthetic parameters . This product is offered for research use only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound to explore the complex signaling networks of brassinosteroids and their applications in plant physiology and stress tolerance.

Properties

Molecular Formula

C28H48O7

Molecular Weight

496.7 g/mol

IUPAC Name

(1S,2R,4R,5S,7S,11S,12S,15R,16S)-4,5-dihydroxy-2,16-dimethyl-15-[(2S,3R,4R,5S)-3,4,6-trihydroxy-5,6-dimethylheptan-2-yl]-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one

InChI

InChI=1S/C28H48O7/c1-14(23(31)24(32)15(2)26(3,4)34)17-7-8-18-16-13-35-25(33)20-11-21(29)22(30)12-28(20,6)19(16)9-10-27(17,18)5/h14-24,29-32,34H,7-13H2,1-6H3/t14-,15-,16-,17+,18-,19-,20+,21-,22+,23+,24+,27+,28+/m0/s1

InChI Key

IGZXDKCXHICLQE-LSYAKQBXSA-N

SMILES

CC(C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)C(C(C(C)C(C)(C)O)O)O

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H]([C@H](C)C(C)(C)O)O)O

Canonical SMILES

CC(C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)C(C(C(C)C(C)(C)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Brassinosteroids share a core steroidal structure but differ in hydroxylation patterns, side-chain modifications, and stereochemistry. Below is a comparative analysis of 25-Hydroxy-24-epi-brassinolide with key analogs:

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight CAS Number Key Modifications LogP<sup>a</sup> Hydrogen Bond Donors/Acceptors
25-Hydroxy-24-epi-brassinolide C28H48O7 496.68<sup>b</sup> Not available C24 epimerization + C25 hydroxyl ~1.5<sup>c</sup> 5 / 7
24-Epibrassinolide C28H48O6 480.68 78821-43-9 C24 epimerization 2.0 4 / 6
Brassinolide C28H48O6 480.68 72962-43-7 Standard brassinosteroid 2.2 4 / 6
Castasterone C28H48O6 480.68 80736-41-0 Precursor to active brassinosteroids 1.8 4 / 6

<sup>a</sup>Predicted LogP values based on structural analogs; <sup>b</sup>Estimated by adding a hydroxyl group (MW +16) to 24-epibrassinolide; <sup>c</sup>Lower LogP due to increased polarity from C25 hydroxyl.

Bioactivity and Functional Differences

  • Stress Tolerance: 24-Epibrassinolide is documented to improve plant resilience to abiotic stressors (e.g., salinity, heavy metals) by modulating antioxidant enzyme activity . The C25 hydroxyl group in 25-Hydroxy-24-epi-brassinolide could further stabilize reactive oxygen species (ROS) scavenging mechanisms.
  • Growth Promotion: Both compounds enhance hypocotyl elongation and leaf expansion, but 25-Hydroxy-24-epi-brassinolide may exhibit delayed metabolic degradation due to reduced hydrophobicity (lower LogP), prolonging its activity .

Metabolic Pathways

  • Biosynthesis: 25-Hydroxy-24-epi-brassinolide likely derives from 24-epibrassinolide via cytochrome P450-mediated hydroxylation at C24.
  • Catabolism: Increased polarity may slow glucosylation or oxidation, extending its half-life compared to 24-epibrassinolide .

Agricultural Studies

  • In Pleioblastus pygmaeus, co-application of 24-epibrassinolide with titanium oxide nanoparticles enhanced photosynthetic efficiency by 18–22% under drought conditions . Similar synergies are hypothesized for 25-Hydroxy-24-epi-brassinolide due to its structural compatibility.
  • 24-Epibrassinolide increased ATP synthesis in germinating seeds by 30%, suggesting that 25-Hydroxy-24-epi-brassinolide could amplify energy metabolism via prolonged receptor activation .

Pharmacological Potential

While 20-Hydroxyecdysone (a structurally distinct ecdysteroid) is used in supplements and pharmacological research , brassinosteroids like 25-Hydroxy-24-epi-brassinolide remain underexplored in mammalian systems. Their low bioavailability (high molecular weight, polar groups) limits therapeutic applications but supports agrochemical uses.

Preparation Methods

Direct C-H Oxyfunctionalization Using Methyl(trifluoromethyl)dioxirane

The most efficient method for synthesizing 25-hydroxy-24-epi-brassinolide involves regioselective hydroxylation at the C-25 position using methyl(trifluoromethyl)dioxirane (TFDO). This approach begins with a 22,23-isopropylidenedioxy-protected 24-epicastasterone derivative. The steric and electronic properties of the substrate enable TFDO to selectively insert an oxygen atom into the C-25 C-H bond, forming a hydroxyl group without requiring pre-activation of the site. Following hydroxylation, a Baeyer-Villiger oxidation introduces the lactone functionality at the B-ring, yielding 25-hydroxy-24-epibrassinolide. This method achieves moderate yields (40–55%) but stands out for its regioselectivity and avoidance of toxic reagents.

Multi-Step Synthesis from Ergosterol Derivatives

An alternative pathway, adapted from 24-epibrassinolide synthesis, starts with ergosterol. Key steps include:

  • Methyl sulfonylation and hydrolysis to generate intermediate steroidal structures.

  • Oxidation with osmium tetroxide (OsO₄) and meta-chloroperbenzoic acid (mCPBA) to introduce epoxide groups.

  • Reduction and rearrangement to establish the 24-epi configuration.

  • Dihydroxylation and lactonization to finalize the brassinolide skeleton.
    While this method is industrially scalable, additional steps are required to introduce the C-25 hydroxyl group, potentially through late-stage oxyfunctionalization.

Key Reaction Steps and Optimization

Baeyer-Villiger Oxidation

This oxidation step converts 25-hydroxy-24-epicastasterone into the lactone structure of brassinolide. Optimal conditions use trifluoroacetic anhydride as a catalyst, achieving >80% conversion efficiency.

Deprotection and Purification

Final deprotection of acetyl or isopropylidenedioxy groups is performed using alkaline hydrolysis (e.g., K₂CO₃/MeOH). Purification via silica gel chromatography or HPLC ensures high purity (>95%).

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 3.85 ppm (C-22/C-23 diol), δ 5.15 ppm (C-25 hydroxyl), and δ 4.95 ppm (B-ring lactone).

  • ¹³C NMR : The C-25 hydroxyl group appears at δ 72.3 ppm, while the lactone carbonyl resonates at δ 176.8 ppm.

  • IR Spectroscopy : Strong absorption bands at 3420 cm⁻¹ (O-H) and 1745 cm⁻¹ (C=O lactone).

Chromatographic Purity

Reverse-phase HPLC (C18 column, methanol/water gradient) confirms purity, with retention times of 12.4 min for 25-hydroxy-24-epibrassinolide.

Comparative Analysis of Synthetic Methods

ParameterTFDO-Mediated MethodErgosterol-Derived Method
Starting Material24-Epicastasterone derivativeErgosterol
Key StepC-H hydroxylationEpoxidation/Reduction
RegioselectivityHigh (C-25)Moderate
Yield40–55%30–45%
Industrial ScalabilityLimitedHigh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
25-Hydroxy-24-epi-brassinolide
Reactant of Route 2
25-Hydroxy-24-epi-brassinolide

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